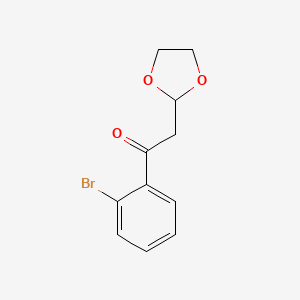

1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. It may also involve studying its spectral properties.Aplicaciones Científicas De Investigación

Synthesis Processes

- Synthesis of N-alkylamino Acetophenones : The compound has been used in the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines via a reaction with lithium amides (Albright & Lieberman, 1994).

- Formation of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones : Employed in a two-step synthesis involving condensation with 2,3-diaminopyridine and cyclization reactions (Liszkiewicz et al., 2006).

Chemical Reactions and Properties

- α-Monobromination of Alkylaryl Ketones : This compound has been investigated for its role in the selective α-monobromination of various alkylaryl ketones, highlighting its efficiency and selectivity in this chemical process (Ying, 2011).

- Intermediate in Fungicide Synthesis : It acts as an important intermediate in the synthesis of the fungicide difenoconazole (Wei-sheng, 2007).

Applications in Organic Synthesis

- Thiazole and Thiazolidin-One Synthesis : The compound is used in reactions with thiourea, N,N'-diphenylthiourea, and thiosemicarbazide for the synthesis of thiazole and thiazolidin-2-ones, showcasing its versatility in organic synthesis (Potikha, Turov & Kovtunenko, 2008).

- Microwave-Assisted Hantzsch Thiazole Synthesis : Demonstrates utility in the Hantzsch thiazole synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines under microwave heating, indicating its compatibility with modern synthetic methods (Kamila, Mendoza & Biehl, 2012).

Additional Applications

- Preparation of Derivatives for Potential Anticancer Agents : Involved in the synthesis of imidazo[2,1-b][1,3]thiazoles, with derivatives showing potential as anticancer agents, highlighting its significance in medicinal chemistry research (Potikha & Brovarets, 2020).

- Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity, demonstrating its potential in the development of new therapeutic agents (Rehman, Saini & Kumar, 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal methods.

Direcciones Futuras

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBYFMNXGPARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)